6-amino-9-butyl-9H-purine-8-sulfonic acid
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Overview
Description
6-amino-9-butyl-9H-purine-8-sulfonic acid: is a chemical compound with the molecular formula C9H13N5O3S and a molecular weight of 271.3 g/mol. This compound belongs to the class of purine derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-9-butyl-9H-purine-8-sulfonic acid typically involves the introduction of an amino group at the 6th position of the purine ring, followed by the addition of a butyl group at the 9th position and a sulfonic acid group at the 8th position. The specific reaction conditions and reagents used in these steps can vary, but common methods include:
Nitration and Reduction:
Alkylation: The butyl group can be introduced through alkylation reactions using butyl halides.
Sulfonation: The sulfonic acid group can be introduced through sulfonation reactions using sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the manufacturer and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions: 6-amino-9-butyl-9H-purine-8-sulfonic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can be used to modify the amino group or other functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonic acid derivatives, while substitution reactions can yield various substituted purine derivatives.
Scientific Research Applications
Chemistry: 6-amino-9-butyl-9H-purine-8-sulfonic acid is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study the interactions of purine derivatives with biological macromolecules such as proteins and nucleic acids. It can also serve as a model compound for studying the metabolism and function of purine derivatives in living organisms.
Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical agents. Purine derivatives are known for their antiviral, anticancer, and anti-inflammatory properties, making this compound a valuable compound for drug development.
Industry: In industrial applications, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 6-amino-9-butyl-9H-purine-8-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 6-amino-9-methyl-9H-purine-8-sulfonic acid
- 6-amino-9-ethyl-9H-purine-8-sulfonic acid
- 6-amino-9-propyl-9H-purine-8-sulfonic acid
Comparison: Compared to its similar compounds, 6-amino-9-butyl-9H-purine-8-sulfonic acid has a longer alkyl chain at the 9th position, which can influence its chemical reactivity and biological activity. The presence of the butyl group can enhance the compound’s lipophilicity, potentially affecting its solubility and interaction with biological membranes.
Properties
IUPAC Name |
6-amino-9-butylpurine-8-sulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O3S/c1-2-3-4-14-8-6(7(10)11-5-12-8)13-9(14)18(15,16)17/h5H,2-4H2,1H3,(H2,10,11,12)(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYQKVANKHDQOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=NC=NC(=C2N=C1S(=O)(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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